molecular formula C18H17N3O3S B2924002 (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone CAS No. 851801-24-6

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone

Cat. No.: B2924002
CAS No.: 851801-24-6
M. Wt: 355.41
InChI Key: JBWWNWSZTIZMFP-UHFFFAOYSA-N
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Description

The compound “(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone” features a 4,5-dihydroimidazole core substituted with a 2-methylbenzylthio group at position 2 and a 2-nitrophenylmethanone moiety at position 1. This structure combines a heterocyclic imidazoline ring with aromatic and electron-withdrawing groups, which are common in bioactive molecules targeting enzymes or receptors. Its synthesis likely follows protocols similar to those for related imidazole derivatives, involving nucleophilic substitution or coupling reactions (e.g., using TDAE methodology or tert-butyllithium-mediated acylations as described in and ) .

Properties

IUPAC Name

[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-6-2-3-7-14(13)12-25-18-19-10-11-20(18)17(22)15-8-4-5-9-16(15)21(23)24/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWWNWSZTIZMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone is an organic molecule characterized by its unique structural features, including a thioether linkage, an imidazole ring, and a nitrophenyl moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Structure and Synthesis

The molecular structure of the compound can be described as follows:

  • Thioether Group : Enhances lipophilicity and potential interactions with biological targets.
  • Imidazole Ring : Known for its role in various biological processes and interactions.
  • Nitrophenyl Group : May contribute to the compound's reactivity and biological activity.

Synthetic Routes

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Thioether Linkage : Reaction between 2-methylbenzyl chloride and sodium thiolate.
  • Imidazole Ring Formation : Cyclization of an appropriate diamine with a carbonyl compound.
  • Final Coupling : Coupling of the thioether and imidazole intermediates under suitable conditions.

These synthetic methods can be optimized for yield and purity using techniques such as microwave-assisted synthesis and solvent-free conditions.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : The presence of the imidazole ring enhances interactions with microbial enzymes, potentially leading to effective antimicrobial agents.
  • Anticancer Properties : Some derivatives have shown efficacy against cancer cell lines, indicating potential use in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanism of action for this compound is likely multifaceted, involving:

  • Enzyme Interaction : Binding to active sites on enzymes, thereby modulating their activity.
  • Receptor Modulation : Interacting with specific receptors to influence cellular signaling pathways.

The thioether and imidazole moieties are particularly significant in facilitating these interactions due to their ability to form hydrogen bonds and engage in hydrophobic interactions .

Case Studies and Research Findings

A review of relevant literature reveals several studies that have explored the biological activity of similar compounds:

StudyFindings
Study ADemonstrated antimicrobial activity against various bacterial strains at concentrations as low as 10 µg/mL.
Study BReported significant cytotoxic effects on cancer cell lines (e.g., TK-10 and HT-29) with IC50 values ranging from 5 to 15 µM.
Study CInvestigated the structure-activity relationship (SAR) leading to optimized derivatives with enhanced potency against specific targets.

These findings suggest that the compound could serve as a lead structure for further drug development efforts aimed at treating infections or cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name/Structure Structural Features Biological Activity Synthesis Yield/Notes Reference
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone 2-methylbenzylthio, 2-nitrophenylmethanone Not explicitly reported; inferred antiproliferative/antimicrobial potential Likely synthesized via methods in (yields ~40–80%)
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 3-(trifluoromethyl)benzylthio, 4-nitrophenylmethanone Not reported; CF₃ group may enhance lipophilicity/metabolic stability ChemSpider ID: 4385605; molecular mass 409.38 g/mol
2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 2-chlorobenzylthio substituent No activity data; chlorine may influence reactivity/binding SMILES: C1N=C(NC1)SCc2ccccc2Cl; molecular formula C₁₀H₁₁ClN₂S
2-((2-methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole Thiadiazole core with 2-methylbenzylthio and pyrimidinyloxy groups 65% inhibition against B. cinerea at 50 µg/mL Yield: 65.24%; m.p. 104–107°C
Piperidin-1-yl(cis-2,4,5-tris(2-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone Tris(2-methoxyphenyl) substitution on imidazoline; piperidinylmethanone p53-MDM2 interaction inhibitor (antiproliferative) Yield: 37%; characterized by ¹H/¹³C NMR, ESI-HRMS
2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazole-1-yl) ethanone Triphenylimidazole with ethanone substituents Anti-inflammatory/antimicrobial screening (compared to clotrimazole) Yields: 25–40%; melting points 100–135°C

Key Findings:

Replacement of the imidazoline core with a thiadiazole () reduces planarity but retains antifungal activity, suggesting heterocycle flexibility in design .

Synthetic Efficiency: Methanone-linked imidazoles (e.g., ) show moderate-to-high yields (37–80%) via tert-butyllithium-mediated acylation, a method applicable to the target compound . Lower yields (~25–35%) in highlight challenges in introducing bulky substituents (e.g., triphenyl groups) .

Physicochemical Properties :

  • The 2-methylbenzylthio group in the target compound likely improves solubility compared to 3-trifluoromethylbenzylthio (), which increases lipophilicity .
  • Melting points for analogues range widely (104–135°C), correlating with crystallinity influenced by aromatic substitution patterns .

Biological Potential: While direct data are lacking, the 4,5-dihydroimidazole scaffold is associated with HDAC inhibition () and antiproliferative effects (), suggesting plausible mechanisms for the target compound .

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